3-(4-(1H-indol-4-yl)phenoxy)quinuclidine is a complex organic compound that integrates an indole structure with a quinuclidine moiety, which is notable for its potential applications in medicinal chemistry. The compound is characterized by its unique structural features that may confer specific biological activities, making it a subject of interest in drug development and synthetic organic chemistry.
This compound can be synthesized from readily available starting materials through various organic reactions. The synthesis often involves the coupling of indole derivatives with quinuclidine, leveraging their reactivity to form the desired product.
3-(4-(1H-indol-4-yl)phenoxy)quinuclidine belongs to the class of indole derivatives, which are known for their diverse biological activities. It also falls under the category of heterocyclic compounds due to the presence of a nitrogen atom in the quinuclidine ring.
The synthesis of 3-(4-(1H-indol-4-yl)phenoxy)quinuclidine can be approached through several methods, including:
A typical synthesis route may include:
The molecular structure of 3-(4-(1H-indol-4-yl)phenoxy)quinuclidine features:
The molecular formula can be represented as , with a molecular weight of approximately 290.35 g/mol. The compound's structural integrity can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.
3-(4-(1H-indol-4-yl)phenoxy)quinuclidine can participate in various chemical reactions:
The reactivity of this compound can be influenced by substituents on the indole or phenyl rings, which may enhance or diminish electrophilicity or nucleophilicity during reactions.
The mechanism by which 3-(4-(1H-indol-4-yl)phenoxy)quinuclidine exerts its biological effects likely involves:
Research into similar compounds suggests that indole derivatives often exhibit interactions with serotonin receptors and other neurotransmitter systems, indicating potential neuropharmacological effects.
3-(4-(1H-indol-4-yl)phenoxy)quinuclidine has potential applications in:
3-(4-(1H-Indol-4-yl)phenoxy)quinuclidine (CAS: 855291-04-2) represents an advanced hybrid scaffold in modern drug discovery, integrating a quinuclidine azabicyclic system with an indole-phenoxy pharmacophore. This compound exemplifies strategic molecular design aimed at enhancing target affinity and selectivity for complex disease pathways. Its structural complexity arises from the fusion of three privileged motifs: the quinuclidine system’s conformational rigidity, the phenoxy linker’s spatial flexibility, and the indole ring’s diverse bioactivity profile. The molecular formula (C₂₁H₂₂N₂O; MW: 318.41 g/mol) enables drug-like properties aligning with Lipinski’s rule of five, suggesting oral bioavailability potential [1] [9].
Table 1: Chemical Identity of 3-(4-(1H-Indol-4-yl)phenoxy)quinuclidine
Property | Value |
---|---|
CAS Registry Number | 855291-04-2 |
Molecular Formula | C₂₁H₂₂N₂O |
Molecular Weight | 318.41 g/mol |
SMILES | N1(CC2)CC(OC3=CC=C(C4=CC=CC5=C4C=CN5)C=C3)C2CC1 |
Key Structural Features | Quinuclidine core, phenoxy linker, 1H-indol-4-yl moiety |
Quinuclidine derivatives have evolved significantly since their initial exploration as muscarinic and nicotinic receptor modulators. The quinuclidine core (1-azabicyclo[2.2.2]octane) provides a rigid, tertiary amine structure that confers exceptional stereochemical stability and hydrogen-bonding capability, crucial for high-affinity receptor interactions. Early patents (e.g., US8673931B2) highlighted bicyclic heterocyclic compounds containing quinuclidine for treating neurodegenerative diseases like Alzheimer’s and metabolic disorders such as type 2 diabetes [2]. These patents emphasized quinuclidine’s role in enhancing blood-brain barrier permeability and metabolic stability compared to monocyclic amines. Subsequent developments, such as those in US9333195B2, leveraged quinuclidine’s protonatable nitrogen for designing gastroprokinetic agents targeting 5-HT4 receptors, demonstrating clinical efficacy in gastrointestinal motility disorders [10]. The structural optimization of quinuclidine derivatives has consistently focused on balancing basicity (pKa ~10) with lipophilicity to optimize tissue distribution—a principle directly applicable to 3-(4-(1H-indol-4-yl)phenoxy)quinuclidine [8] [10].
Indole-phenoxy hybrids constitute a versatile pharmacophoric framework in medicinal chemistry due to their dual capacity for target engagement and pharmacokinetic optimization:
Bridged azabicyclic systems like quinuclidine offer distinct advantages in receptor pharmacology:
Table 2: Receptor Targeting by Azabicyclic Pharmacophores
Azabicyclic System | Biological Targets | Affinity Range | Therapeutic Application |
---|---|---|---|
Quinuclidine | Muscarinic receptors, 5-HT₄ | 10–100 nM IC₅₀ | Gastroprokinetic agents |
3-Oxa-9-azatricyclo[3.3.1.0²,⁴]nonane | Tubulin colchicine site | 5–10 μM IC₅₀ | Anticancer agents |
8-Azabicyclo[3.2.1]octane | NK₁ receptors | <1 nM Kᵢ | Antiemetics |
The synthesis of 3-(4-(1H-indol-4-yl)phenoxy)quinuclidine typically employs nucleophilic aromatic substitution:
Bioactivity assessments reveal dual mechanisms:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0
CAS No.: 22514-60-9